molecular formula C19H26N6O2 B5629548 N,N-dimethyl-2-{[(N-methyl-N-phenylglycyl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide

N,N-dimethyl-2-{[(N-methyl-N-phenylglycyl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide

Cat. No. B5629548
M. Wt: 370.4 g/mol
InChI Key: FBLKHSCPVUKOKV-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-{[(N-methyl-N-phenylglycyl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide is a compound that likely exhibits a range of interesting chemical and physical properties due to its complex structure, which includes multiple functional groups such as amides, pyrazole, and pyrazine rings. Research on similar compounds provides insights into the potential reactivity and applications of this molecule in various fields, excluding drug use and dosage information.

Synthesis Analysis

The synthesis of similar complex heterocyclic compounds often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For instance, Bol’but et al. (2014) describe the synthesis of pyrazolo[3,4-e][1,4]diazepin-4-ones, which involves hydrolytic cleavage and condensation reactions with thiols or thiophenols to afford the target compounds (Bol’but, Kemskii, & Vovk, 2014). This approach might be relevant for synthesizing the compound , suggesting that similar strategies could be employed.

Molecular Structure Analysis

The molecular structure of compounds with pyrazole and pyrazine rings is characterized by aromaticity, which contributes to their stability and reactivity. X-ray crystallography and spectroscopic methods, including NMR and IR spectroscopy, are commonly used for structural elucidation. Guirado et al. (2020) developed a synthesis method for dihydroimidazo[1,5-b]pyrazol-6-ones, a class of compounds that share structural similarities, highlighting the utility of electrochemical reductions followed by condensation reactions (Guirado et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by the presence of multiple reactive sites, including amide and amino groups, which can participate in a variety of chemical reactions. The reactivity patterns include nucleophilic addition, substitution reactions, and the formation of coordination complexes with metals. The synthesis of pyrazolo[5,1-a]isoindoles by Tian et al. (2015) showcases a one-pot cascade reaction strategy that could be applicable to the synthesis and functionalization of N,N-dimethyl-2-{[(N-methyl-N-phenylglycyl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide (Tian, He, Zhang, & Fan, 2015).

properties

IUPAC Name

N,N-dimethyl-2-[[[2-(N-methylanilino)acetyl]amino]methyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O2/c1-22(2)19(27)24-9-10-25-17(13-24)11-15(21-25)12-20-18(26)14-23(3)16-7-5-4-6-8-16/h4-8,11H,9-10,12-14H2,1-3H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLKHSCPVUKOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCN2C(=CC(=N2)CNC(=O)CN(C)C3=CC=CC=C3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-{[(N-methyl-N-phenylglycyl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide

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